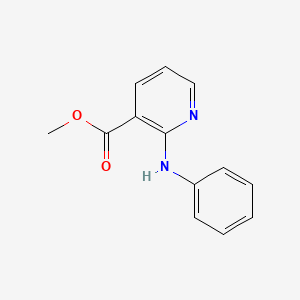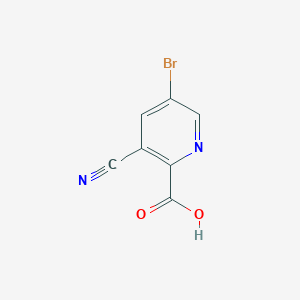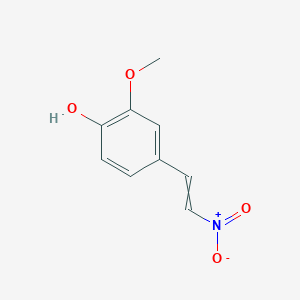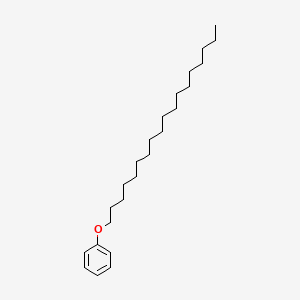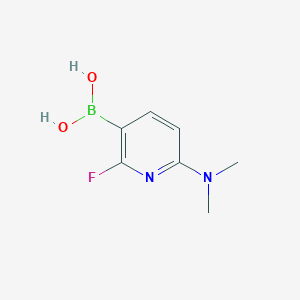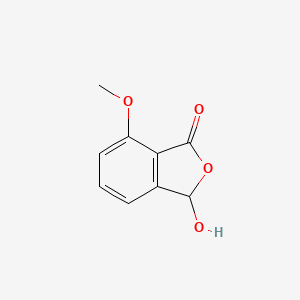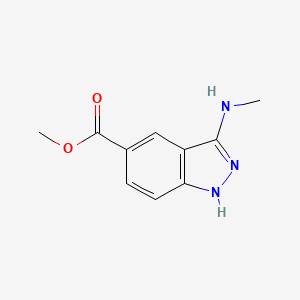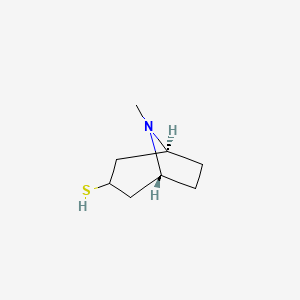
2-Hydroxy-6-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, featuring a hydroxyl group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylnicotinaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2-hydroxy-6-methylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 2-Hydroxy-6-methyl-pyridine-3-carboxylic acid.
Reduction: 2-Hydroxy-6-methyl-pyridine-3-methanol.
Substitution: Depending on the nucleophile, various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-methylnicotinaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can form various intermediates. In biological systems, it may interact with enzymes and other proteins, potentially inhibiting or modifying their activity through covalent bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-6-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Methoxy-2-pyridinecarboxaldehyde: Features a methoxy group instead of a hydroxyl group, which can influence its reactivity and solubility.
2-Hydroxy-4-methylpyridine: The position of the methyl group is different, affecting its chemical properties and reactivity.
Uniqueness: 2-Hydroxy-6-methylnicotinaldehyde is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical transformations and applications. Its structure enables it to participate in diverse reactions, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C7H7NO2 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
6-methyl-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-4H,1H3,(H,8,10) |
InChI-Schlüssel |
DGRLFJFWFJNPDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C(=O)N1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-amino-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B8811818.png)
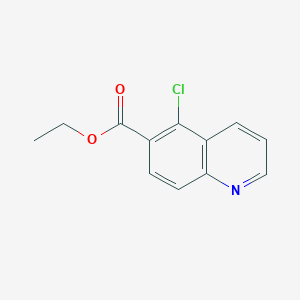

![2-Chlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8811829.png)
![5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B8811837.png)

